ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and an ethoxy propanoate ester substituent at position 7 of the coumarin scaffold. The compound’s structure has been confirmed via spectroscopic methods (¹H NMR, ¹³C NMR, IR) and high-resolution mass spectrometry (HRMS), as is typical for coumarin derivatives .
Properties
IUPAC Name |
ethyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-25-21(23)15(3)26-17-10-11-18-14(2)19(22(24)27-20(18)13-17)12-16-8-6-5-7-9-16/h5-11,13,15H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFKDEBRZDWNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of 3-benzyl-4-methyl-2H-chromen-7-ol with ethyl 2-bromopropanoate in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several ethyl propanoate derivatives are employed as herbicides, though their core structures differ from the coumarin scaffold:
- Fenoxaprop ethyl ester (ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate): This herbicide targets acetyl-CoA carboxylase (ACCase) in grasses. Its benzoxazolyl-phenoxy group contrasts with the coumarin core, highlighting how heterocyclic substituents influence target specificity .
- Quizalofop-P-ethyl (ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate): Another ACCase inhibitor, this compound’s quinoxalinyl group enhances herbicidal activity compared to simpler aryl substituents .
Key Difference : The coumarin core in the target compound may confer fluorescence or medicinal properties absent in these agrochemicals, which prioritize enzyme inhibition.
Coumarin-Based Analogues
- Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxypropanoate: Features a nitro group at position 4 of the phenyl ring, an electron-withdrawing group that alters electronic properties and stability compared to the target compound’s benzyl group .
- 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide: Replaces the ethyl propanoate with an acetamide-polyaromatic group, increasing polarity and hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison
Biological Activity
Ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarin derivatives, known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a chromen-7-yloxy moiety, contributing to its unique chemical characteristics. Its molecular formula is , with a molecular weight of approximately 272.29 g/mol.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains by disrupting cell membranes and inhibiting essential enzymes, leading to cell death.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress by donating electrons to reactive oxygen species.
- Anticancer Activity : this compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Molecular Targets : The chromen-yloxy moiety can interact with proteins and nucleic acids, potentially inhibiting enzyme activity or interfering with cellular signaling pathways.
- Allosteric Inhibition : Studies have shown that similar coumarin derivatives act as allosteric inhibitors for various targets, including MEK1, which plays a role in cancer progression and viral replication .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antiviral Activity : A study found that coumarin derivatives could inhibit the replication of enterovirus and herpes simplex virus by targeting the MEK pathway, suggesting potential antiviral applications for this compound .
- Antioxidant Efficacy : Research demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent in therapeutic settings.
Comparative Analysis with Other Coumarin Derivatives
The following table compares this compound with other related coumarin derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-[4-methylcoumarin] | Structure | Lacks benzyl group; simpler structure |
| Benzyl 2-[4-methylcoumarin] | Structure | Contains a benzoyl group instead of ethoxy |
| Ethyl 3-benzylcoumarin | Structure | Different position of substitution on the coumarin ring |
This comparative analysis highlights the unique substitution pattern of ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate, which may enhance its biological activity compared to simpler derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, and how can reaction conditions be systematically varied to improve yield and purity?
- Methodological Answer : The synthesis involves coupling 7-hydroxy-3-benzyl-4-methylcoumarin with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in acetone or ethanol . To optimize:
- Catalyst screening : Test alternatives like Cs₂CO₃ or DBU for enhanced nucleophilic substitution.
- Solvent polarity : Compare DMF (polar aprotic) vs. THF (low polarity) to assess reaction kinetics.
- Purification : Use column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product.
- Yield tracking : Monitor reaction progress via TLC and quantify purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms ester linkage (δ ~4.2 ppm for -OCH₂CH₃) and benzyl group (aromatic protons at δ 7.2–7.4 ppm) .
- HRMS : Validates molecular ion ([M+H]⁺ at m/z 408.1442 for C₂₂H₂₀O₅) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., benzyl orientation at C3) .
- FTIR : Confirms carbonyl stretches (2-oxo chromen at ~1700 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary screening of its anti-inflammatory activity?
- Methodological Answer :
- RAW264.7 macrophage model : Measure inhibition of NO production via Griess assay after LPS stimulation .
- ELISA : Quantify TNF-α/IL-6 suppression in cell supernatants .
- Mechanistic studies : Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation at C6 or methoxy at C4-phenyl) influence anticancer activity, and what experimental frameworks validate SAR?
- Methodological Answer :
- SAR strategy : Synthesize analogs (e.g., 6-Cl, 4-OCH₃ derivatives) and test cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells via MTT assay .
- Key findings :
| Substituent | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) A549 |
|---|---|---|
| 3-Benzyl, 4-methyl | 12.3 ± 1.2 | 18.7 ± 2.1 |
| 6-Cl, 4-methyl | 8.9 ± 0.9 | 14.2 ± 1.5 |
| 4-OCH₃, 3-benzyl | 22.4 ± 2.3 | 29.8 ± 3.0 |
- Computational validation : Molecular docking (AutoDock Vina) predicts enhanced binding to Topo IIα with halogenated derivatives .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa), passage numbers, and serum-free conditions .
- Purity controls : Confirm compound purity (>95% via HPLC) to exclude batch variability .
- Dose-response curves : Fit data using four-parameter logistic models (GraphPad Prism) to minimize inter-lab variability .
Q. What computational strategies predict the compound’s ADMET properties and guide lead optimization?
- Methodological Answer :
- SwissADME : Predicts moderate logP (~3.2) and poor aqueous solubility (LogS = -4.1), necessitating prodrug strategies (e.g., phosphate esters) .
- Molecular dynamics (GROMACS) : Simulates binding stability to COX-2 (anti-inflammatory target) over 100 ns .
- Toxicity screening : Use ProTox-II to assess hepatotoxicity risk (LD₅₀ ~450 mg/kg, comparable to aspirin) .
Q. What methodologies enable the incorporation of this chromene derivative into bio-based polymers, and how are material properties characterized?
- Methodological Answer :
- Copolymer synthesis : Radical polymerization with methyl methacrylate (MMA) using AIBN initiator (70°C, 24h) .
- Characterization :
- TGA : Degradation onset at 220°C, indicating thermal stability .
- DSC : Glass transition (Tg) at 85°C, suitable for coatings .
- Tensile testing : Young’s modulus of 1.2 GPa (vs. 0.8 GPa for pure PMMA) .
Data Contradiction Analysis
Q. Why do some studies report potent antioxidant activity while others show negligible effects?
- Methodological Answer :
- Assay variability : DPPH radical scavenging (polar solvents) vs. ORAC (aqueous buffer) may yield conflicting results due to solubility differences .
- Redox interference : The 2-oxo group may chelate Fe²⁰⁺ in FRAP assays, inflating false positives .
- Negative controls : Include Trolox equivalents and validate with ESR spectroscopy for direct radical detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
